molecular formula C13H9ClN2O B1361471 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline CAS No. 293737-77-6

3-(5-Chloro-1,3-benzoxazol-2-yl)aniline

Cat. No. B1361471
CAS RN: 293737-77-6
M. Wt: 244.67 g/mol
InChI Key: QZWFTMFERGNVLX-UHFFFAOYSA-N
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Description

“3-(5-Chloro-1,3-benzoxazol-2-yl)aniline” is a chemical compound with the linear formula C13H9ClN2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A novel compound was synthesized which has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . Two synthetic approaches leading to 2-aminobenzoxazoles and their N-substituted analogues have been reported . The first involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . The second uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .


Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers . Ab initio calculations were performed to investigate the more stable structures .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 244.682 .

Scientific Research Applications

Antiprotozoal and Antimicrobial Properties

3-(5-Chloro-1,3-benzoxazol-2-yl)aniline and its derivatives have been investigated for their potential antiprotozoal and antimicrobial activities. For instance, Abdelgawad et al. (2021) synthesized a series of benzoxazolyl aniline derivatives, finding some with promising antimalarial, antileishmanial, antitrypanosomal, and antimicrobial properties. The chloroacetyl functionalization of benzoxazolyl aniline, in particular, demonstrated good antimalarial activity and moderate inhibitory activities against leishmanial and trypanosomal species (Abdelgawad et al., 2021).

Anticancer Applications

Research by Elhady and Abubshait (2017) explored the synthesis of benzoxazole derivatives, including those derived from this compound, and evaluated their anticancer properties. The study revealed that these derivatives were potent against cancer cell lines MCF-7 and HePG2, with benzoxazole derivatives showing more potency than imidazolinone derivatives (Elhady & Abubshait, 2017).

Structural Analysis and Coordination Compounds

Téllez et al. (2013) conducted a structural analysis of a novel compound synthesized from this compound. The study explored its potential for forming coordination compounds, focusing on its structural stability and properties (Téllez et al., 2013).

Optical and Nonlinear Optical Properties

Szlachcic et al. (2017) investigated the second-order nonlinear optical (NLO) susceptibilities of substituted 4-(5-nitro-1,3-benzoxazol-2-yl)aniline chromophores. The study highlighted the role of π-conjugated bonds in influencing the output second-order susceptibility and provided insights into the nonlinear optical behavior of these compounds (Szlachcic et al., 2017).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for this product . Buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

3-(5-chloro-1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-9-4-5-12-11(7-9)16-13(17-12)8-2-1-3-10(15)6-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWFTMFERGNVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282010
Record name 3-(5-Chloro-2-benzoxazolyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

293737-77-6
Record name 3-(5-Chloro-2-benzoxazolyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293737-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Chloro-2-benzoxazolyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYLAMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Prepared by the method of Example 1a), from 2-amino-4-chlorophenol (522 mg, 3.6 mmol) and 3-aminobenzoic acid (500 mg, 3.6 mmol) the subtitle compound was obtained, 114 mg (13%). 1H NMR (CDCl3) δ 7.81(bs, 1H), 7.69–7.60(m, 3H), 7.49(t, J=7.1 Hz), 7.41–7.27(m, 2H), 6.96(dd, J=2.6, 7.9 Hz, 1H). MS 245, 247 m/z (M+H)+.
Quantity
522 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

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